Triacontanedioic acid Triacontanedioic acid Triacontanedioic acid is a very long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 6708-53-8
VCID: VC3921829
InChI: InChI=1S/C30H58O4/c31-29(32)27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30(33)34/h1-28H2,(H,31,32)(H,33,34)
SMILES: C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O
Molecular Formula: C30H58O4
Molecular Weight: 482.8 g/mol

Triacontanedioic acid

CAS No.: 6708-53-8

Cat. No.: VC3921829

Molecular Formula: C30H58O4

Molecular Weight: 482.8 g/mol

* For research use only. Not for human or veterinary use.

Triacontanedioic acid - 6708-53-8

Specification

CAS No. 6708-53-8
Molecular Formula C30H58O4
Molecular Weight 482.8 g/mol
IUPAC Name triacontanedioic acid
Standard InChI InChI=1S/C30H58O4/c31-29(32)27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30(33)34/h1-28H2,(H,31,32)(H,33,34)
Standard InChI Key JADFUOUIMWDTFX-UHFFFAOYSA-N
SMILES C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O
Canonical SMILES C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Triacontanedioic acid (IUPAC name: triacontanedioic acid; CAS 6708-53-8) is a saturated, unbranched dicarboxylic acid with the systematic formula HOOC-(CH2)28-COOH\text{HOOC-(CH}_2)_{28}\text{-COOH}. Its extended hydrocarbon chain confers significant hydrophobicity, while the terminal carboxyl groups enable participation in hydrogen bonding and salt formation . The molecular weight is 482.78 g/mol, and the compound typically exists as a white crystalline solid under standard conditions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC30H58O4\text{C}_{30}\text{H}_{58}\text{O}_4
Molecular Weight482.78 g/mol
Melting PointNot reported-
SolubilityInsoluble in water; soluble in organic solvents

The absence of reported melting point data underscores the need for further experimental characterization. Analogous long-chain dicarboxylic acids, such as hexacosanedioic acid (C26\text{C}_{26}), exhibit melting points above 100°C, suggesting triacontanedioic acid likely shares similar thermal stability .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of triacontanedioic acid typically involves multi-step routes starting from shorter-chain precursors. One approach, adapted from cutin and suberin monomer synthesis , employs nucleophilic substitution with potassium cyanide followed by nitrile hydrolysis:

  • Alkylation: A dihalide precursor (e.g., 1,30-dibromotriacontane) reacts with K13CN\text{K}^{13}\text{CN} to form the dinitrile intermediate.

  • Hydrolysis: The dinitrile undergoes acidic or basic hydrolysis to yield the dicarboxylic acid :

Br-(CH2)28-Br+2 KCNNC-(CH2)28-CNH2O/H+HOOC-(CH2)28-COOH\text{Br-(CH}_2)_{28}\text{-Br} + 2\ \text{KCN} \rightarrow \text{NC-(CH}_2)_{28}\text{-CN} \xrightarrow{\text{H}_2\text{O/H}^+} \text{HOOC-(CH}_2)_{28}\text{-COOH}

This method, while effective for isotopic labeling, requires optimization for non-labeled triacontanedioic acid due to scalability challenges.

Esterification Derivatives

Dimethyl triacontanedioate, the methyl ester of triacontanedioic acid, is synthesized via acid-catalyzed esterification using methanol:

HOOC-(CH2)28-COOH+2 CH3OHH+CH3OOC-(CH2)28-COOCH3+2 H2O\text{HOOC-(CH}_2)_{28}\text{-COOH} + 2\ \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3\text{OOC-(CH}_2)_{28}\text{-COOCH}_3 + 2\ \text{H}_2\text{O}

This diester serves as a precursor for polymer research and enzymatic studies, offering improved solubility in nonpolar solvents.

Chemical Reactivity and Functionalization

Acid-Base Behavior

The compound’s carboxylic acid groups (pKa4.5\text{pKa} \approx 4.5) participate in neutralization reactions with bases to form dicarboxylate salts. For example:

HOOC-(CH2)28-COOH+2 NaOHNaOOC-(CH2)28-COONa+2 H2O\text{HOOC-(CH}_2)_{28}\text{-COOH} + 2\ \text{NaOH} \rightarrow \text{NaOOC-(CH}_2)_{28}\text{-COONa} + 2\ \text{H}_2\text{O}

Such salts enhance water solubility, facilitating applications in colloid chemistry .

Esterification and Amidation

Triacontanedioic acid reacts with alcohols or amines under catalytic conditions to produce polyesters or polyamides, respectively. These reactions are critical for generating biodegradable polymers with tailored mechanical properties .

Table 2: Common Derivatives and Applications

DerivativeReaction PartnerApplication Domain
Dimethyl esterMethanolLipid metabolism studies
PolyamideHexamethylenediamineHigh-strength fibers
Metal-organic frameworkZinc ionsNanostructured materials

Structural and Spectroscopic Analysis

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1700–1720 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (O-H stretch) confirm carboxyl group presence .

  • NMR: 1H^1\text{H} NMR spectra exhibit a triplet at δ 2.35 ppm (-CH2_2-COOH) and a singlet at δ 1.25 ppm for methylene protons .

Crystallographic Data

While single-crystal X-ray data for triacontanedioic acid remain unreported, analogous C26_{26} dicarboxylic acids display monoclinic crystal systems with layered hydrogen-bonding networks .

Applications in Materials Science and Biochemistry

Polymer Synthesis

The compound’s long alkyl chain and bifunctional reactivity make it ideal for synthesizing high-molecular-weight polyesters and polyamides. These polymers exhibit enhanced thermal stability and flexibility compared to shorter-chain analogs .

Nanotechnology

Self-assembled monolayers (SAMs) of triacontanedioic acid on metal substrates (e.g., gold) enable precise surface functionalization for biosensors and electronic devices.

Biochemical Research

As a substrate for lipases and esterases, triacontanedioic acid aids in studying enzyme kinetics and lipid metabolism pathways. Its slow hydrolysis rate makes it suitable for sustained-release drug delivery systems.

Future Research Directions

  • Thermal Analysis: Systematic determination of melting points and phase transitions using differential scanning calorimetry (DSC).

  • Biomedical Applications: Exploration of triacontanedioic acid in nanoparticles for targeted drug delivery.

  • Green Synthesis: Development of catalytic methods using renewable feedstocks to improve sustainability.

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